molecular formula C16H28BNO4 B2941712 Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate CAS No. 2304631-35-2

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate

Cat. No. B2941712
CAS RN: 2304631-35-2
M. Wt: 309.21
InChI Key: JXVCZWHPCYTOFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have the specific synthesis for this compound, a common method to introduce the boronic ester group is through a Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the five-membered pyrrole ring, with the boronic ester and tert-butyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is used to form carbon-carbon bonds between two different organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the boronic ester group could make it susceptible to hydrolysis under certain conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate and related compounds have been extensively studied for their synthesis and structural analysis. These compounds are significant intermediates in the synthesis of various derivatives, with their structures confirmed through various spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been acquired through substitution reactions, with its structure corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS, and further analyzed using density functional theory (DFT) to reveal its physicochemical features (Ye et al., 2021).

Intermediate for Biologically Active Compounds

These tert-butyl compounds serve as crucial intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for crizotinib, showcasing the compound's role in the development of therapeutic agents (Kong et al., 2016).

Polymer Chemistry

In polymer chemistry, derivatives of tert-butyl compounds are synthesized and characterized for their potential applications. Aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone, for example, have been synthesized, offering insights into the thermal stability and solubility of these polymers, which could have implications for materials science (Yang et al., 1999).

Organic Synthesis and Medicinal Chemistry

These tert-butyl compounds are also explored for their roles in organic synthesis and medicinal chemistry, serving as intermediates for the synthesis of small molecule anticancer drugs and other biologically active molecules. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a significant intermediate for anticancer drugs, with a focus on its high yield synthetic method (Zhang et al., 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex organic molecules, given the reactivity of the boronic ester group .

properties

IUPAC Name

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9,11H,10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVCZWHPCYTOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate

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